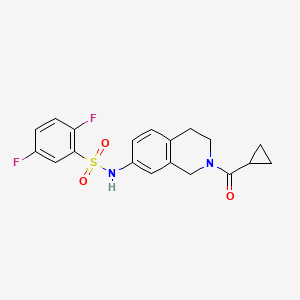
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide” is a complex organic compound. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a difluorobenzenesulfonamide group . The compound contains a total of 55 bonds, including 33 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 three-membered ring, 4 six-membered rings, 2 ten-membered rings, 1 tertiary amide (aliphatic), and 1 sulfonamide .
科学的研究の応用
N-heterocyclic carbenes are a class of organic compounds that have gained significant attention in modern chemistry due to their unique properties and versatile applications. These compounds feature a divalent carbon atom with a six-electron valence shell. Historically, unbound carbenes were considered highly reactive intermediates, but the isolation and characterization of stable NHCs have revolutionized their use in various fields .
General Properties:- Tunable Properties : The electronic and steric properties of NHCs can be fine-tuned, making them versatile tools for specific applications .
Applications of N-Heterocyclic Carbenes
Let’s explore six key areas where NHCs play a crucial role:
Transition Metal Catalysis:- Umpolung Reactions : NHCs facilitate umpolung strategies, allowing the activation of traditionally unreactive substrates .
- Stabilization of Reactive Intermediates : NHCs stabilize transient species, enabling new synthetic routes .
Conclusion
N-heterocyclic carbenes have evolved from scientific curiosities to indispensable tools in modern chemistry. Their versatility, stability, and tunability make them valuable assets across various research domains. Researchers continue to explore novel applications, ensuring that NHCs remain at the forefront of scientific advancements. 🚀🔬
An Overview of N-Heterocyclic Carbene: Properties and Applications Recent advances of N-heterocyclic carbenes in the applications of medicinal chemistry Synthesis, structure and catalysis/applications of N-heterocyclic carbenes
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to target specific proteins or enzymes in the body
Mode of Action
The mode of action of this compound is also not well-defined. The interaction of this compound with its targets and the resulting changes would depend on the specific targets it binds to. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
It’s plausible that the compound could affect various metabolic pathways depending on its specific targets . The downstream effects would also depend on the specific pathways affected.
Pharmacokinetics
Its metabolism could involve various enzymatic reactions, and it could be excreted through the kidneys or liver .
Result of Action
The molecular and cellular effects of this compound’s action are not well-known. These effects would depend on the compound’s specific targets and mode of action. For instance, if it inhibits a certain enzyme, it could lead to decreased production of the enzyme’s product, affecting the cells’ functions .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with its targets. The presence of other molecules could also influence its action .
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O3S/c20-15-4-6-17(21)18(10-15)27(25,26)22-16-5-3-12-7-8-23(11-14(12)9-16)19(24)13-1-2-13/h3-6,9-10,13,22H,1-2,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGWLXXGKTUWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2754133.png)
![2,3-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2754134.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B2754135.png)
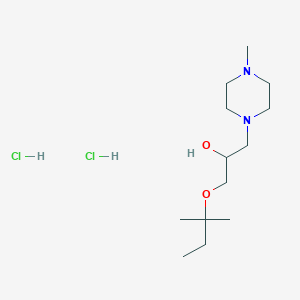
![2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile](/img/structure/B2754140.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate](/img/structure/B2754141.png)
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2754142.png)
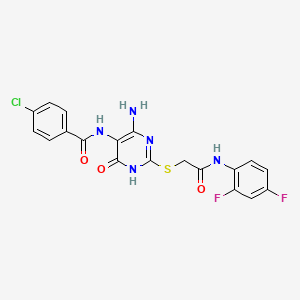
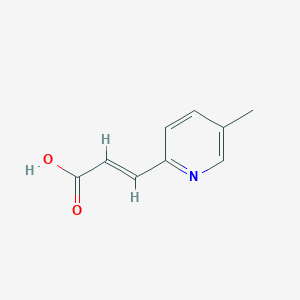
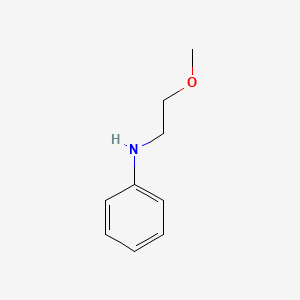
![2-imino-N,1-bis(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2754149.png)
![ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2754150.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)
![2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phthalazin-1-one](/img/structure/B2754153.png)